molecular formula C16H12N2Na2O10S2 B15247314 AcidBlue74dihydrate

AcidBlue74dihydrate

Cat. No.: B15247314
M. Wt: 502.4 g/mol
InChI Key: TUNFKAIKBXGFIW-UHFFFAOYSA-L
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Description

Acid Blue 74 dihydrate, also referred to as Solvent Blue 74 in certain contexts (CAS 128-86-9 and 12237-25-1), is an anthraquinone-based dye characterized by its disodium salt structure. Its molecular formula is C₁₄H₈N₂Na₂O₁₀S₂, with a molecular weight of 474.33 g/mol . The compound features a 9,10-dihydro-9,10-dioxoanthracene core substituted with hydroxyl, amino, and sulfonate groups, which confer water solubility and chromogenic properties. This dye is widely utilized in industrial applications, including textiles, biological staining, and specialized coatings, due to its stability and vivid blue coloration.

Key structural attributes include:

  • Two sulfonate groups at positions 2 and 6, enhancing hydrophilicity.
  • Hydroxyl and amino substituents at positions 1, 5, 4, and 8, contributing to its electronic absorption spectrum (λmax ~580–620 nm in aqueous solutions).
  • A dihydrate formulation, which improves crystalline stability and shelf life .

Properties

Molecular Formula

C16H12N2Na2O10S2

Molecular Weight

502.4 g/mol

IUPAC Name

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate;dihydrate

InChI

InChI=1S/C16H10N2O8S2.2Na.2H2O/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;;2*1H2/q;2*+1;;/p-2

InChI Key

TUNFKAIKBXGFIW-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.O.O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Acid Blue 74 dihydrate typically involves the sulfonation of indigo. The process begins with the oxidation of indole to form isatin, which is then sulfonated to produce isatin-5-sulfonic acid. This intermediate is further reacted with sodium hydroxide to yield Acid Blue 74 dihydrate . Industrial production methods often involve solid culture techniques using thermo-tolerant fungi to produce ligninolytic enzymes, which facilitate the decolorization and detoxification of the dye .

Chemical Reactions Analysis

Acid Blue 74 dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various fungal enzymes. The major products formed from these reactions include isatin-5-sulfonic acid and other less colored or colorless molecules . The compound is also known to undergo photoassisted hetero-Fenton degradation, where it is degraded by γ-Fe2O3 under visible light irradiation .

Scientific Research Applications

Acid Blue 74 dihydrate has numerous scientific research applications. In chemistry, it is used as a model compound for studying dye degradation and detoxification processes. In biology, it is employed in various staining techniques to visualize cellular components. In medicine, it is used as a diagnostic dye in procedures such as chromoendoscopy. Industrially, it is used in wastewater treatment to study the decolorization and detoxification of dye-containing effluents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Acid Blue 74 dihydrate with anthraquinone-based dyes and related sulfonated aromatic compounds.

Structural and Functional Analogues

Table 1: Comparative Properties of Anthraquinone Dyes
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Solubility (H₂O) λmax (nm) Primary Applications
Acid Blue 74 dihydrate C₁₄H₈N₂Na₂O₁₀S₂ 474.33 128-86-9 High 590–620 Textiles, biological staining
Acid Blue 25 C₂₀H₁₃N₂NaO₅S 416.38 6408-78-2 Moderate 595–610 Paper, leather dyeing
Solvent Blue 35 C₂₂H₁₆N₂O₄ 380.37 17354-14-2 Low (organic) 560–580 Plastics, inks
Alizarin Red S (Acid Red 44) C₁₄H₇NaO₇S 342.25 130-22-3 High 520–540 pH indicator, histology

Key Observations :

  • Acid Blue 25 shares sulfonate groups but lacks amino substituents, resulting in reduced solubility and a slight hypsochromic shift compared to Acid Blue 74 dihydrate .
  • Solvent Blue 35, an unsulfonated anthraquinone, is lipid-soluble and used in non-aqueous systems, highlighting the critical role of sulfonate groups in water compatibility .
  • Alizarin Red S demonstrates how hydroxyl and sulfonate groups alone (without amino substituents) yield distinct spectral and applicational profiles .

Spectral and Stability Data

Table 2: Spectroscopic and Stability Comparisons
Compound UV-Vis λmax (nm) Fluorescence λem (nm) Thermal Stability (°C) pH Stability Range
Acid Blue 74 dihydrate 590–620 640–660 250–300 2–10
Acid Blue 62 605–625 650–670 200–250 3–9
Acid Green 25 630–650 670–690 220–280 4–11

Insights :

  • Acid Blue 74 dihydrate exhibits broader pH stability than Acid Blue 62, attributed to its dihydrate structure buffering against hydrolytic degradation .
  • The fluorescence emission range (~640–660 nm) makes it suitable for near-infrared imaging applications, unlike Acid Green 25, which emits at higher wavelengths .

Research Findings and Limitations

  • Analytical Challenges : Differentiation from structurally similar dyes (e.g., Acid Blue 80) requires advanced techniques like HPLC-MS or 2D NMR, as highlighted in .

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